2-{1-[(4-Methylphenyl)sulfonyl]-2-pyrrolidinyl}-1,3-benzothiazole
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Overview
Description
The compound “2-{1-[(4-Methylphenyl)sulfonyl]-2-pyrrolidinyl}-1,3-benzothiazole” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a sulfonyl group attached to a 4-methylphenyl group .
Synthesis Analysis
The synthesis of such compounds often involves the use of cyclic or acyclic precursors . The pyrrolidine ring can be constructed from these precursors under specific reaction conditions . Alternatively, preformed pyrrolidine rings can be functionalized, for example, with proline derivatives . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrrolidine ring, a sulfonyl group, and a 4-methylphenyl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the presence of the pyrrolidine ring and the sulfonyl group . The pyrrolidine ring can undergo various reactions, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Scientific Research Applications
Medicinal Chemistry and Drug Development
- Anticancer Properties : Researchers have explored the potential of this compound as an anticancer agent. Its ability to inhibit specific enzymes or pathways involved in cancer cell growth makes it a promising candidate for drug development .
Materials Science and Organic Electronics
- Organic Semiconductors : Due to its π-conjugated system, this compound can serve as an organic semiconductor. Researchers investigate its use in organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs).
Analytical Chemistry and Fluorescent Probes
- Fluorescent Labeling : The compound’s fluorescence makes it suitable as a fluorescent probe. Researchers use it to label biomolecules (e.g., proteins, nucleic acids) for visualization and detection in biological assays .
Chemical Synthesis and Sulfonamide Derivatives
- Sulfonamide Chemistry : The sulfonyl group in the compound is essential for its reactivity. Chemists use it as a building block for synthesizing other sulfonamide derivatives .
Environmental Chemistry and Photodegradation
- Photodegradation Studies : Researchers investigate the compound’s behavior under UV light. Understanding its photodegradation pathways is relevant for environmental risk assessment and water treatment .
Biological Studies and Enzyme Inhibition
Future Directions
Mechanism of Action
Target of Action
Similar compounds with a sulfonyl group have been reported to inhibit theH+/K+ ATPase activity in gastric microsome isolated from rat stomach . This enzyme plays a crucial role in gastric acid secretion, making it a potential target for anti-ulcer drugs .
Mode of Action
Based on the information about similar compounds, it can be inferred that it might interact with its target enzyme,H+/K+ ATPase , and inhibit its activity . This inhibition could lead to a decrease in gastric acid secretion, providing a potential therapeutic effect for gastric ulcers .
Biochemical Pathways
Given its potential inhibition ofH+/K+ ATPase , it can be inferred that it might affect the gastric acid secretion pathway . The inhibition of this enzyme could disrupt the balance of hydrogen and potassium ions in the stomach, leading to a decrease in gastric acid production .
Result of Action
Based on the potential inhibition ofH+/K+ ATPase , it can be inferred that the compound might lead to a decrease in gastric acid secretion . This could potentially provide relief from gastric ulcers by reducing the acidity in the stomach .
properties
IUPAC Name |
2-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S2/c1-13-8-10-14(11-9-13)24(21,22)20-12-4-6-16(20)18-19-15-5-2-3-7-17(15)23-18/h2-3,5,7-11,16H,4,6,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWBHBOCPAYTBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{1-[(4-Methylphenyl)sulfonyl]-2-pyrrolidinyl}-1,3-benzothiazole |
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